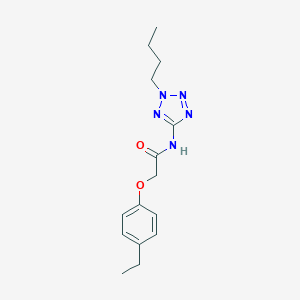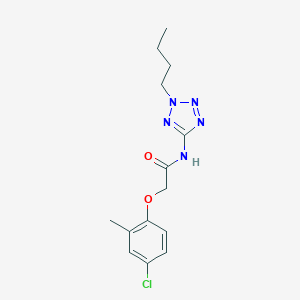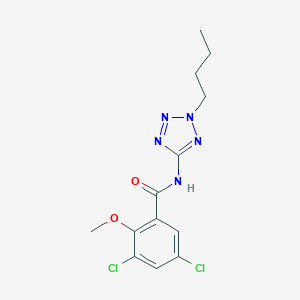![molecular formula C21H20N2O6 B244495 N-(4-methoxy-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244495.png)
N-(4-methoxy-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide, commonly known as MAFP, is a synthetic compound that has been widely used in scientific research. MAFP is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. MAFP has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of the endocannabinoid system.
Mecanismo De Acción
MAFP is a potent and selective inhibitor of N-(4-methoxy-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide, an enzyme that breaks down endocannabinoids. By inhibiting N-(4-methoxy-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide, MAFP increases the levels of endocannabinoids in the body, leading to various physiological effects. Endocannabinoids are known to bind to cannabinoid receptors, which are found throughout the body, including the brain, immune system, and peripheral tissues.
Biochemical and Physiological Effects:
MAFP has been shown to have various biochemical and physiological effects. By inhibiting N-(4-methoxy-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide, MAFP increases the levels of endocannabinoids, leading to analgesic, anti-inflammatory, and anxiolytic effects. MAFP has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MAFP has several advantages as a research tool. It is a potent and selective inhibitor of N-(4-methoxy-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide, making it a valuable tool in the study of the endocannabinoid system. MAFP has also been shown to have low toxicity and to be well-tolerated in animal models. However, MAFP has some limitations as a research tool. It is a synthetic compound that may not accurately reflect the effects of endocannabinoids in the body. Additionally, MAFP may have off-target effects that could confound the results of experiments.
Direcciones Futuras
There are several future directions for research involving MAFP. One area of research is the study of the effects of MAFP on the immune system. Endocannabinoids are known to play a role in immune regulation, and MAFP has been shown to have immunomodulatory effects in animal models. Another area of research is the study of the effects of MAFP on the gut-brain axis. Endocannabinoids are known to play a role in gut function, and MAFP has been shown to improve gut motility in animal models. Finally, MAFP may have potential therapeutic applications in the treatment of various diseases, including pain, inflammation, and neurodegenerative disorders.
Métodos De Síntesis
MAFP can be synthesized through a multi-step process involving the reaction of 4-methoxyphenol with 4-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 3-aminophenol. The final step involves the reaction of the resulting intermediate with furan-2-carboxylic acid chloride.
Aplicaciones Científicas De Investigación
MAFP has been used extensively in scientific research to study the endocannabinoid system. The endocannabinoid system is a complex network of receptors, enzymes, and endogenous ligands that play a crucial role in various physiological processes, including pain, inflammation, and mood regulation. MAFP has been used to study the effects of endocannabinoids on these processes.
Propiedades
Fórmula molecular |
C21H20N2O6 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
N-[4-methoxy-3-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O6/c1-26-15-6-8-16(9-7-15)29-13-20(24)23-17-12-14(5-10-18(17)27-2)22-21(25)19-4-3-11-28-19/h3-12H,13H2,1-2H3,(H,22,25)(H,23,24) |
Clave InChI |
CLGUVVSXBDSYKK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244421.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide](/img/structure/B244423.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]propanamide](/img/structure/B244424.png)
![3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244425.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B244427.png)
![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B244431.png)
![2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244432.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244433.png)
![2-chloro-N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B244435.png)